1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine
Overview
Description
1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine is a heterocyclic compound that combines a piperazine ring with a thiadiazole moiety
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit potent antimicrobial activity
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the antimicrobial activity of similar compounds , it can be hypothesized that it might interfere with essential biochemical processes in microbial cells, leading to their death. The specific interactions with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
Considering the antimicrobial activity of similar compounds , it could potentially affect pathways essential for the survival of microbial cells. The downstream effects of these interactions would likely include the disruption of microbial growth and proliferation.
Pharmacokinetics
Phenylpiperazine derivatives have been shown to enhance transepithelial transport with minimal cytotoxicity , which could potentially improve the bioavailability of this compound
Result of Action
Given the antimicrobial activity of similar compounds , it can be hypothesized that the compound may lead to the death of microbial cells, thereby inhibiting their growth and proliferation.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown interactions with enzymes such as acetylcholinesterase .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzoyl chloride with thiosemicarbazide to form the intermediate 4-methylphenyl-1,2,4-thiadiazole. This intermediate is then reacted with piperazine under suitable conditions to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted piperazine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent, particularly in inducing apoptosis in cancer cells
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
1-Phenylpiperazine: Known for its use in various therapeutic agents.
1,2,4-Triazole derivatives: Widely studied for their antimicrobial and anticancer properties.
Uniqueness: 1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to its combined piperazine and thiadiazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(4-methylphenyl)-5-piperazin-1-yl-1,2,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-10-2-4-11(5-3-10)12-15-13(18-16-12)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWNXLSPRXZHPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)N3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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